4-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with a methoxy group and a piperazine moiety that is further functionalized with a trifluoromethyl-pyridine group. Its unique structure has attracted attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
This compound is classified under the broader category of heterocyclic compounds, specifically pyrimidines. It is often synthesized for research purposes and may have applications in pharmacology. The compound's CAS number is 2415552-09-7, and its molecular formula is C15H16F3N5O, with a molecular weight of 339.322 g/mol .
The synthesis of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves several key steps:
These steps can be optimized for large-scale production using techniques such as continuous flow reactors or automated synthesis platforms to ensure high yield and purity .
The molecular structure of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine includes:
Property | Value |
---|---|
Molecular Formula | C15H16F3N5O |
Molecular Weight | 339.322 g/mol |
IUPAC Name | 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine |
InChI Key | CUTWRVPHQNKJMP-UHFFFAOYSA-N |
SMILES | COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
The chemical reactivity of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can be explored through various reactions:
The mechanism of action for compounds like 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine often involves interaction with specific biological targets, such as enzymes or receptors.
The physical properties of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to functional groups present in its structure .
The primary applications of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine are in medicinal chemistry, where it may serve as:
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: